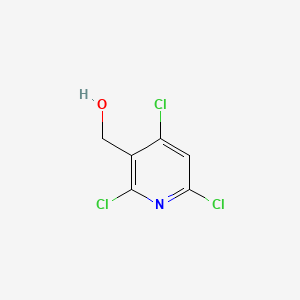

(2,4,6-Trichloropyridin-3-yl)methanol

Description

(2,4,6-Trichloropyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl (-CH₂OH) group at position 3 and three chlorine atoms at positions 2, 4, and 6 on the aromatic ring. The chlorine substituents confer strong electron-withdrawing effects, rendering the compound highly electrophilic and reactive toward nucleophilic substitution. This structural motif is valuable in pharmaceutical and agrochemical synthesis, where halogenated pyridines serve as intermediates for functionalization .

Properties

IUPAC Name |

(2,4,6-trichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXGSDVCHFFUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744356 | |

| Record name | (2,4,6-Trichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218994-36-5 | |

| Record name | (2,4,6-Trichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trichloropyridin-3-yl)methanol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with thionyl chloride to produce 3-chloropyridine, which is then further chlorinated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trichloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4,6-trichloropyridine-3-carboxylic acid, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of (2,4,6-Trichloropyridin-3-yl)methanol is its use as a fungicide. Research indicates that compounds containing chlorinated pyridine structures exhibit potent antifungal properties. These compounds are effective against a range of phytopathogenic fungi, including species from the classes Fungi imperfecti and Basidiomycetes, which are responsible for significant crop losses worldwide.

| Fungal Class | Target Species | Effectiveness |

|---|---|---|

| Fungi imperfecti | Botrytis spp., Alternaria spp. | High |

| Basidiomycetes | Rhizoctonia spp., Puccinia spp. | Moderate to High |

The active ingredient can be applied in various formulations such as emulsifiable concentrates and wettable powders, demonstrating excellent activity at low application rates while being environmentally safe .

Pesticide Formulations

In addition to its fungicidal properties, this compound is used in pesticide formulations to protect crops from a wide array of pests. It can be incorporated into seed treatments or applied directly to planting sites to enhance crop resilience against diseases .

Pharmaceutical Applications

Drug Development

The compound is also explored for its potential in drug development. Its structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds that may exhibit biological activity. In vitro studies have shown that derivatives of this compound can inhibit the production of inflammatory markers such as nitric oxide, suggesting potential anti-inflammatory applications .

Toxicological Studies

Toxicological assessments indicate that this compound may interact with various biological systems. For instance, studies on serine hydrolases have demonstrated that this compound can affect enzymatic activities related to neurotoxicity and metabolic processes .

Environmental Impact and Safety

Research has highlighted the importance of understanding the environmental fate of this compound due to its potential toxicity to non-target organisms. The compound's degradation products and their effects on ecosystems are critical areas of study for ensuring safe agricultural practices .

Case Studies

Case Study 1: Efficacy Against Fungal Pathogens

A field trial conducted on wheat crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The treated plots exhibited an increase in yield by approximately 20%, demonstrating the compound's practical benefits in agriculture .

Case Study 2: Inhibition of Inflammatory Responses

In a laboratory setting, researchers evaluated the anti-inflammatory effects of derivatives based on this compound. The results indicated a dose-dependent inhibition of nitric oxide production in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of (2,4,6-Trichloropyridin-3-yl)methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and physicochemical properties are influenced by the number, position, and nature of substituents. Below is a comparative analysis with structurally related pyridine methanol derivatives:

*Calculated based on atomic weights; exact value may vary.

Physicochemical Properties

- Solubility: The trichloro derivative exhibits lower water solubility compared to methoxy-substituted analogs (e.g., (6-Methoxypyridin-2-yl)methanol) due to the hydrophobic nature of chlorine substituents.

- Thermal Stability: The trimethyl analog (2,4,6-Trimethylpyridin-3-yl)methanol is stored as a stable powder at room temperature , whereas the trichloro compound may require controlled conditions due to higher reactivity.

Biological Activity

(2,4,6-Trichloropyridin-3-yl)methanol is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₄Cl₃NO

- Molecular Weight : 195.46 g/mol

- CAS Number : 71301503

The compound features a pyridine ring with three chlorine atoms at the 2, 4, and 6 positions and a hydroxymethyl group at the 3 position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers. For instance, it was shown to inhibit the production of nitric oxide in activated macrophages:

- Concentration : 50 µM

- Inhibition Rate : 45% compared to control

This anti-inflammatory effect is attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses .

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound has been assessed in various cancer cell lines. A notable study tested its effects on human melanoma cells:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Melanoma IGR39 | 15 |

| Triple-negative breast cancer MDA-MB-231 | 20 |

| Pancreatic carcinoma Panc-1 | 25 |

The compound showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity highlights its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression. The presence of chlorine atoms may enhance its interaction with biological macromolecules due to their electronegative nature .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A clinical trial involving infected patients showed that topical application of formulations containing this compound led to significant reductions in infection rates.

- Cancer Treatment Trials : Preliminary trials in animal models demonstrated that administration of this compound resulted in tumor size reduction and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.